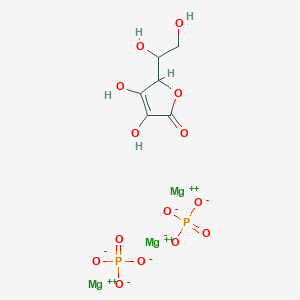
trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate is a complex chemical compound with the molecular formula C12H12Mg3O18P2 It is known for its unique structure, which includes magnesium ions coordinated with a furanone ring and phosphate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate typically involves the reaction of magnesium salts with appropriate organic ligands and phosphate sources. One common method involves the reaction of magnesium chloride with 2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one in the presence of phosphoric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the purification of raw materials, precise control of reaction conditions, and efficient separation and purification of the final product. Advanced techniques such as crystallization and chromatography may be employed to achieve high purity and yield.
化学反应分析
Types of Reactions
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state magnesium compounds, while reduction may produce lower oxidation state derivatives.
科学研究应用
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Studied for its potential role in enzyme regulation and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of advanced materials, such as biodegradable polymers and nanocomposites.
作用机制
The mechanism of action of trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and proteins, modulating their activity and influencing various biochemical processes. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups in metabolic pathways.
相似化合物的比较
Similar Compounds
Trimagnesium dicitrate: Similar in terms of magnesium coordination but differs in the organic ligand structure.
Magnesium phosphate: Shares the phosphate component but lacks the furanone ring.
Magnesium ascorbate: Contains magnesium and an organic ligand but with a different functional group arrangement.
Uniqueness
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate is unique due to its specific combination of magnesium ions, furanone ring, and phosphate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C6H8Mg3O14P2 |
|---|---|
分子量 |
438.98 g/mol |
IUPAC 名称 |
trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate |
InChI |
InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
InChI 键 |
HTJNEBVCZXHBNJ-UHFFFAOYSA-H |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)

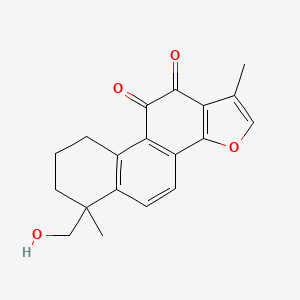
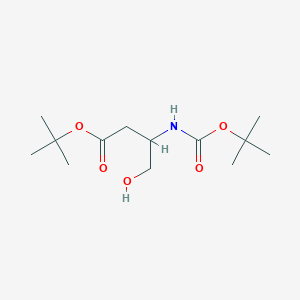
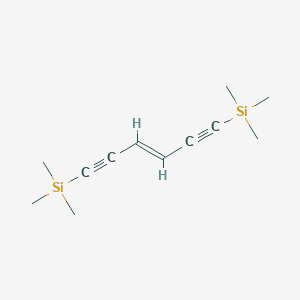
![5-(3,7,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B13392962.png)
![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)
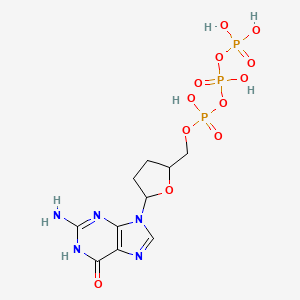
![1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392978.png)
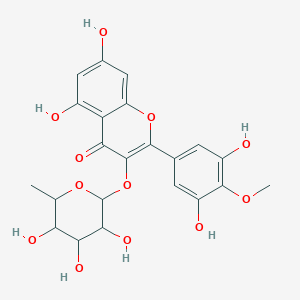
![Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate](/img/structure/B13392987.png)
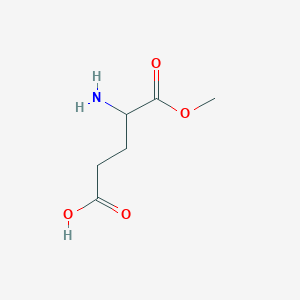
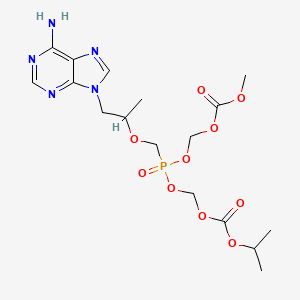
![13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13393020.png)
